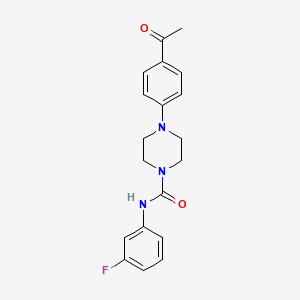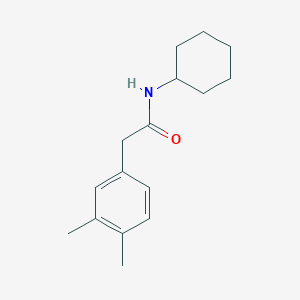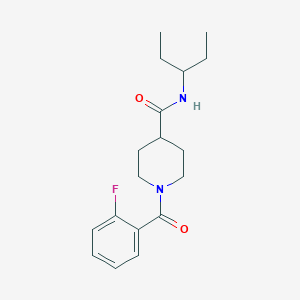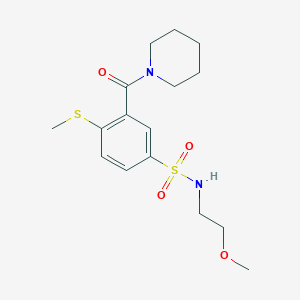
3-(5-bromo-2-furyl)-2-(3-fluorophenyl)acrylonitrile
Descripción general
Descripción
3-(5-bromo-2-furyl)-2-(3-fluorophenyl)acrylonitrile, also known as BFAN, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BFAN is a nitrile compound that contains a furan ring and a phenyl ring, which makes it a versatile molecule for designing new drugs and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-furyl)-2-(3-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This compound has also been shown to bind to the adenosine A2A receptor, a G protein-coupled receptor that is involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in macrophages. In addition, this compound has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can have beneficial effects on cellular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-bromo-2-furyl)-2-(3-fluorophenyl)acrylonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various organic solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for research on 3-(5-bromo-2-furyl)-2-(3-fluorophenyl)acrylonitrile, including:
1. Developing new derivatives of this compound with improved pharmacological properties, such as increased potency and selectivity.
2. Investigating the molecular mechanism of action of this compound and its interaction with target proteins and receptors.
3. Studying the toxicity and safety profile of this compound in vivo and in clinical trials.
4. Exploring the potential applications of this compound in other fields, such as catalysis, photovoltaics, and sensors.
5. Developing new synthetic methods for this compound and its derivatives that are more efficient and sustainable.
In conclusion, this compound is a versatile and promising compound that has attracted attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-furyl)-2-(3-fluorophenyl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In materials science, this compound has been used as a building block for designing new polymers, liquid crystals, and organic semiconductors. In organic synthesis, this compound has been used as a key intermediate for preparing various compounds, such as pyrazoles, pyridines, and pyrimidines.
Propiedades
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-2-(3-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNO/c14-13-5-4-12(17-13)7-10(8-16)9-2-1-3-11(15)6-9/h1-7H/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKPXSMBRILOKI-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC=C(O2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(O2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4710475.png)
![3-methyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4710478.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4710488.png)
![N-(4-acetylphenyl)-2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4710506.png)



![1-benzyl-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4710539.png)
![2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4710547.png)
![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4710553.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4710555.png)

![[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4710563.png)
![ethyl 5-(4-bromophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4710568.png)